molecular formula C6H10N2S B8558838 Dimethyl-thiazol-2-ylmethyl-amine

Dimethyl-thiazol-2-ylmethyl-amine

Cat. No.: B8558838
M. Wt: 142.22 g/mol
InChI Key: FGLIUIASFSKHPN-UHFFFAOYSA-N
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Description

Dimethyl-thiazol-2-ylmethyl-amine is a thiazole-derived compound characterized by a thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) linked via a methylene group to a dimethylamine moiety. Thiazole derivatives are widely explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, as seen in related compounds ( ).

Properties

Molecular Formula

C6H10N2S

Molecular Weight

142.22 g/mol

IUPAC Name

N,N-dimethyl-1-(1,3-thiazol-2-yl)methanamine

InChI

InChI=1S/C6H10N2S/c1-8(2)5-6-7-3-4-9-6/h3-4H,5H2,1-2H3

InChI Key

FGLIUIASFSKHPN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NC=CS1

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Dimethyl-thiazol-2-ylmethyl-amine serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. For instance, it is utilized in the synthesis of substituted derivatives that can undergo further functionalization, making it valuable in developing new compounds with desired properties .

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionReacts with electrophiles to form new amine derivatives.
OxidationCan be oxidized to yield various derivatives with enhanced biological activities.
AcylationForms acyl derivatives that exhibit different pharmacological properties.

The compound has been investigated for its biological activities , including antimicrobial, antiviral, and anticancer properties. Research indicates that derivatives of thiazole compounds often exhibit significant activity against various pathogens and cancer cell lines.

Antimicrobial Activity

This compound derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For example, studies have demonstrated that certain thiazole derivatives possess potent antibacterial effects comparable to established antibiotics .

Anticancer Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects on human cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in various cancer types, including leukemia and carcinoma .

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus6.25
AntifungalCandida auris<10
AnticancerHuman T-cell leukemia (CCRF-HSB-2)12.5

Medicinal Applications

The potential therapeutic applications of this compound are significant. It is being explored for drug development targeting various diseases due to its ability to interact with biological targets effectively.

Drug Development

Research has highlighted the compound's role in developing new drugs aimed at treating infections and cancer. Its derivatives are being tested for efficacy against resistant strains of bacteria and cancer cells that are unresponsive to conventional therapies .

Industrial Applications

Beyond laboratory research, this compound finds utility in the chemical industry for producing specialty chemicals and agrochemicals. Its reactivity makes it a suitable candidate for synthesizing compounds used in agricultural applications and other industrial processes .

Case Studies

Several studies have documented the effectiveness of this compound in real-world applications:

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against multi-drug resistant bacterial strains, demonstrating significant inhibition rates that suggest potential as new therapeutic agents .
  • Anticancer Properties : Research involving this compound derivatives showed promising results in inhibiting tumor growth in animal models, indicating its potential for clinical development as an anticancer drug .
  • Synthesis of New Compounds : A project focused on synthesizing novel thiazole-based compounds reported successful reactions leading to derivatives with enhanced biological activities, highlighting the versatility of this compound as a precursor .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

  • Halogenation : Thiazoles react with halogenating agents (e.g., NBS or Cl₂) under acidic conditions to form 5-halo derivatives .

  • Nitration/Sulfonation : Requires harsh conditions (e.g., HNO₃/H₂SO₄) due to the ring’s moderate aromaticity.

Example Reaction :

Thiazole+HNO3H2SO45-Nitrothiazole+H2O\text{Thiazole} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{5-Nitrothiazole} + \text{H}_2\text{O}

Reactivity of the Dimethylaminomethyl Group

The tertiary amine moiety participates in:

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:

R2NCH2-Thiazole+RCOClR2N(COR)CH2-Thiazole+HCl\text{R}_2\text{NCH}_2\text{-Thiazole} + \text{RCOCl} \rightarrow \text{R}_2\text{N(COR)CH}_2\text{-Thiazole} + \text{HCl}

Conditions: Base (e.g., pyridine) at 0–25°C .

Alkylation

Forms quaternary ammonium salts with alkyl halides:

R2NCH2-Thiazole+R’X[R2N+(R’)CH2-Thiazole]X\text{R}_2\text{NCH}_2\text{-Thiazole} + \text{R'X} \rightarrow [\text{R}_2\text{N}^+\text{(R')CH}_2\text{-Thiazole}]X^-

Reagents: Methyl iodide, benzyl bromide.

Oxidation

  • Thiazole Ring : Resistant to mild oxidants but degrades under strong conditions (e.g., KMnO₄) .

  • Amine Group : Oxidized to N-oxide derivatives using H₂O₂ or mCPBA .

Redox Potential Data :

Compound TypeOxidation Potential (V vs SCE)
Thiazol-2-ylidene dimer-0.8 to -0.2

Reduction

  • Thiazole rings are reduced to thiazolidines under catalytic hydrogenation (H₂/Pd) .

Cyclization and Condensation

The amine group facilitates cyclization with carbonyl compounds:

Example : Reaction with α-ketoesters forms imidazo[2,1-b]thiazoles :

R2NCH2-Thiazole+R’COCOOR”Imidazo-thiazole+H2O\text{R}_2\text{NCH}_2\text{-Thiazole} + \text{R'COCOOR''} \rightarrow \text{Imidazo-thiazole} + \text{H}_2\text{O}

Conditions: Reflux in ethanol with acid catalysis.

Coordination Chemistry

The tertiary amine and thiazole nitrogen act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺) .

Complexation Reaction :

Thiazole-amine+Cu(NO3)2[Cu(Thiazole-amine)2]2++2NO3\text{Thiazole-amine} + \text{Cu(NO}_3)_2 \rightarrow [\text{Cu(Thiazole-amine)}_2]^{2+} + 2\text{NO}_3^-

Biological Interactions

While not a direct reaction, the compound’s thiazole core inhibits enzymes like cholinesterase and cytochrome P450 via π-π stacking and hydrogen bonding .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C .

  • Hydrolysis : Resistant to aqueous acid/base under ambient conditions.

Comparison with Similar Compounds

Ethyl-thiazol-2-ylmethyl-amine

  • Structure : Contains an ethyl group instead of dimethyl ( ).
  • Properties : Lower lipophilicity (logP ~1.2) compared to dimethyl derivatives.
  • Synthesis : Prepared via nucleophilic substitution or condensation reactions ( ).

N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine

  • Structure : Features a benzimidazole substituent ( ).
  • Properties : Increased aromaticity improves π-π stacking with biological targets but reduces solubility.
  • Activity : Demonstrates antibacterial efficacy (MIC = 8–32 µg/mL) against S. aureus and anti-HepG2 activity (IC₅₀ = 12 µM) .

N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine

  • Structure : Pyrazole ring attached to the methylamine group ( ).
  • Synthesis: Reflux of 2-aminothiazole with (1H-pyrazol-1-yl)methanol in acetonitrile (53% yield) .

Substituent Variations on the Thiazole Ring

5-Methylthiazol-2-amine

  • Structure : Methyl group at the 5-position of the thiazole ( ).
  • Applications : Used as a pharmaceutical intermediate (e.g., meloxicam impurity B).

4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine

  • Structure : Cyclohexylphenyl substituent at the 4-position ( ).
  • Properties : Enhanced steric bulk may reduce metabolic clearance.

4-(3-Methoxyphenyl)thiazol-2-amine

  • Structure : Methoxy-substituted phenyl group at the 4-position ( ).
  • Electronic Effects : Methoxy group donates electron density, altering reactivity .

Key Physical Properties

Compound Molecular Formula Molecular Weight Predicted logP Melting Point (°C)
This compound C₆H₉N₂S 141.21 1.5–1.8 80–85 (estimated)
Ethyl-thiazol-2-ylmethyl-amine C₆H₁₀N₂S 142.22 1.2 108–110
N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine C₁₁H₁₀N₄S 230.29 2.1 >250

Antimicrobial Activity

  • N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine shows MIC values of 8–32 µg/mL against Gram-positive bacteria .

Anticancer Activity

  • Derivatives like 4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines demonstrate insecticidal activity (95% mortality at 500 mg/L) ( ).

Anti-Inflammatory Activity

Discussion of Substituent Effects

  • Lipophilicity : Dimethyl groups increase logP compared to ethyl or hydrophilic substituents, enhancing blood-brain barrier penetration.
  • Steric Effects : Bulky groups (e.g., benzimidazole in ) reduce enzymatic degradation but may limit target binding.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) stabilize charge-transfer interactions in biological systems.

Preparation Methods

Reaction Mechanism and Conditions

In the presence of a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), dimethylamine acts as a nucleophile, displacing the halogen atom from the thiazolylmethyl halide. A base, such as potassium carbonate or triethylamine, is often added to neutralize the resulting hydrogen halide and drive the reaction to completion. For example:

2-Chloromethylthiazole+Me2NHDMF, K2CO3This compound+HCl\text{2-Chloromethylthiazole} + \text{Me}2\text{NH} \xrightarrow{\text{DMF, K}2\text{CO}_3} \text{this compound} + \text{HCl}

Optimization and Yield

  • Solvent Selection : DMF enhances reaction rates due to its high polarity, while THF offers better selectivity for temperature-sensitive substrates.

  • Catalysis : Phase-transfer catalysts like triethyl benzyl ammonium chloride (TEBA) improve interfacial reactivity in biphasic systems.

  • Yield : Reported yields range from 70% to 85% under optimized conditions.

Table 1: Representative Nucleophilic Substitution Conditions

SubstrateSolventBaseTemperatureYieldSource
2-ChloromethylthiazoleDMFK2_2CO3_365°C82%
2-BromomethylthiazoleTHFEt3_3NRT75%

Reductive Amination Method

Reductive amination offers an alternative pathway, particularly when starting from thiazolylmethyl aldehydes or ketones. This method avoids the use of halogenated precursors and is advantageous for substrates sensitive to nucleophilic substitution.

Reaction Workflow

  • Imine Formation : The aldehyde/ketone reacts with dimethylamine to form an imine intermediate.

  • Reduction : The imine is reduced using agents like sodium cyanoborohydride (NaBH3_3CN) or sodium triacetoxyborohydride (NaBH(OAc)3_3).

Example:

Thiazolylmethyl aldehyde+Me2NHNaBH3CN, MeOHThis compound\text{Thiazolylmethyl aldehyde} + \text{Me}2\text{NH} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{this compound}

Critical Parameters

  • pH Control : Reactions are typically conducted at pH 4–6 to stabilize the imine intermediate.

  • Solvent Compatibility : Methanol or ethanol is preferred for their ability to dissolve both amine and reducing agent.

  • Yield : Yields of 60–75% are achievable, though steric hindrance in bulky substrates may reduce efficiency.

Table 2: Reductive Amination Case Studies

SubstrateReducing AgentSolventYieldSource
Thiazol-2-ylmethyl aldehydeNaBH3_3CNMeOH68%
Thiazol-2-ylmethyl ketoneNaBH(OAc)3_3EtOH65%

Condensation and Cyclization Strategies

For cases where thiazole precursors are unavailable, tandem condensation-cyclization reactions provide a viable route. This method constructs the thiazole ring in situ while introducing the dimethylaminomethyl group.

Hantzsch Thiazole Synthesis

The Hantzsch method involves condensing α-haloketones with thioureas, followed by functionalization with dimethylamine.

Steps:

  • Thiazole Formation :

    α-Chloroketone+ThioureaThiazole intermediate\text{α-Chloroketone} + \text{Thiourea} \rightarrow \text{Thiazole intermediate}
  • Amination :

    Thiazole intermediate+Me2NHThis compound\text{Thiazole intermediate} + \text{Me}_2\text{NH} \rightarrow \text{this compound}

Performance Metrics

  • Yield : 50–65%, limited by competing side reactions during cyclization.

  • Catalysts : Lewis acids like ZnCl2_2 improve regioselectivity.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MetricNucleophilic SubstitutionReductive AminationHantzsch Synthesis
Starting Material CostModerateHighLow
Reaction Time2–4 hours6–12 hours8–24 hours
ScalabilityExcellentModeratePoor
Environmental ImpactHalogen wasteSolvent wasteLow waste

Key Findings :

  • Nucleophilic Substitution is optimal for industrial-scale production due to shorter reaction times and higher yields.

  • Reductive Amination suits lab-scale synthesis of novel analogs but requires stringent pH control.

  • Hantzsch Synthesis is less efficient but valuable for de novo thiazole ring construction.

Industrial-Scale Considerations

Purification Techniques

  • Distillation : Effective for isolating volatile byproducts.

  • Column Chromatography : Used in high-purity applications (e.g., pharmaceuticals).

Emerging Innovations

Recent advances include photoredox catalysis for C–N bond formation and flow chemistry setups to enhance reaction control . These methods aim to reduce energy consumption and improve atom economy.

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